molecular formula C8H13NO5 B12859469 (2S,4S)-Methyl 4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate

(2S,4S)-Methyl 4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B12859469
M. Wt: 203.19 g/mol
InChI Key: JYHWDKYCGYJGDN-XNCJUZBTSA-N
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Description

(2S,4S)-Methyl 4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by its pyrrolidine ring, which is substituted with hydroxyl and carboxylate groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl 4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-proline or its derivatives.

    Reaction Steps: The key steps include the protection of functional groups, formation of the pyrrolidine ring, and subsequent deprotection and functionalization to introduce the hydroxyl and carboxylate groups.

    Reaction Conditions: Common reagents used in these steps include protecting agents like tert-butyl dimethylsilyl chloride (TBDMS-Cl), oxidizing agents like pyridinium chlorochromate (PCC), and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC or Jones reagent.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like NaBH4 or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, and Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: SOCl2, PBr3, and tosyl chloride (TsCl).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines, which can be further utilized in different applications.

Scientific Research Applications

(2S,4S)-Methyl 4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which (2S,4S)-Methyl 4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • (2S,4S)-4-Hydroxy-2-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
  • benzyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

Compared to similar compounds, (2S,4S)-Methyl 4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

methyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C8H13NO5/c1-9-6(12)5(11)3-8(9,4-10)7(13)14-2/h5,10-11H,3-4H2,1-2H3/t5-,8-/m0/s1

InChI Key

JYHWDKYCGYJGDN-XNCJUZBTSA-N

Isomeric SMILES

CN1C(=O)[C@H](C[C@]1(CO)C(=O)OC)O

Canonical SMILES

CN1C(=O)C(CC1(CO)C(=O)OC)O

Origin of Product

United States

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